molecular formula C11H12BrClN2O4 B15306383 Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate

Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate

Cat. No.: B15306383
M. Wt: 351.58 g/mol
InChI Key: XDVNUSXJHGRQRS-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate is an organic compound with a complex structure, featuring a tert-butyl group, bromine, chlorine, and nitro substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate typically involves multiple steps. One common method starts with the nitration of a suitable phenyl precursor, followed by halogenation to introduce the bromine and chlorine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the phenyl ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H12BrClN2O4

Molecular Weight

351.58 g/mol

IUPAC Name

tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate

InChI

InChI=1S/C11H12BrClN2O4/c1-11(2,3)19-10(16)14-9-7(12)4-6(13)5-8(9)15(17)18/h4-5H,1-3H3,(H,14,16)

InChI Key

XDVNUSXJHGRQRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-]

Origin of Product

United States

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